molecular formula C20H21N3O2 B2783249 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide CAS No. 1448141-79-4

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide

Cat. No. B2783249
CAS RN: 1448141-79-4
M. Wt: 335.407
InChI Key: ZAUDXAHZPGCANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine moiety, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . This moiety is often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrrolo[2,3-b]pyridine, along with the attached propyl and 4-oxo-4-phenylbutanamide groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. The pyrrolo[2,3-b]pyridine moiety could potentially undergo various reactions at the nitrogen atoms or the carbon atoms of the ring .

Scientific Research Applications

Antimicrobial, Anti-inflammatory, Antiviral, and Antifungal Activities

Compounds with the pyrrolopyrazine scaffold, which is similar to the structure of the compound , have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antifungal activities .

Antioxidant and Antitumor Activities

Pyrrolopyrazine derivatives have also shown antioxidant and antitumor activities . This suggests that our compound could potentially be used in cancer treatment and prevention.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown significant activity in kinase inhibition . Kinases are enzymes that play a crucial role in the regulation of cellular processes, and their inhibition can be beneficial in treating diseases like cancer.

Fibroblast Growth Factor Receptor Inhibition

1H-pyrrolo[2,3-b]pyridine derivatives, which share a similar structure with our compound, have been found to inhibit fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, so inhibiting them represents an attractive strategy for cancer therapy.

Blood Glucose Reduction

Compounds similar to ours have been found to reduce blood glucose levels . This suggests potential applications in the

properties

IUPAC Name

4-oxo-4-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-18(16-6-2-1-3-7-16)9-10-19(25)21-13-5-14-23-15-11-17-8-4-12-22-20(17)23/h1-4,6-8,11-12,15H,5,9-10,13-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUDXAHZPGCANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide

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